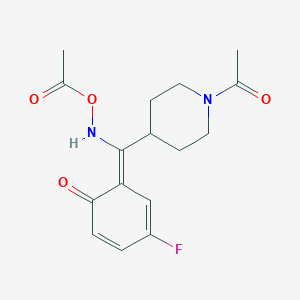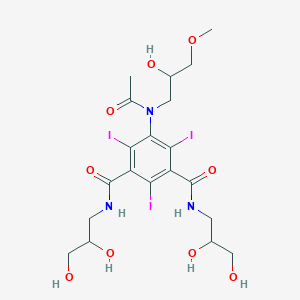
Iopentol
概要
説明
Iopentol is a nonionic, water-soluble contrast medium used in various radiographic procedures. It is known for its safety and efficacy in providing diagnostic information across a range of clinical applications, including pediatric urography, vascular procedures, cerebral and aortic arch angiography, pediatric angiocardiography, and computed tomography (CT) enhancement . Iopentol is commercially available under the brand name Imagopaque® and is compared favorably with other contrast media such as iohexol (Omnipaque®), diatrizoate (Urografin®), and iopromide (Ultravist®) in clinical trials .
Synthesis Analysis
The synthesis of iopentol is not detailed in the provided papers. However, as a contrast medium, it is likely produced through a series of organic synthesis steps that ensure its purity and suitability for intravascular use. The pharmacokinetic properties of iopentol, such as its renal excretion almost entirely in urine within the first 24 hours, suggest a design that favors rapid clearance from the body to minimize potential toxicity .
Molecular Structure Analysis
The molecular structure of iopentol contributes to its function as a contrast agent. While the specific molecular structure is not described in the provided papers, nonionic contrast agents like iopentol typically contain iodine atoms, which are responsible for the attenuation of X-rays, thereby enhancing the contrast in radiographic images. The nonionic nature of iopentol implies that it does not dissociate into ions in solution, which is associated with lower osmolality and reduced adverse reactions compared to ionic contrast media .
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving iopentol. However, it is mentioned that iopentol is excreted almost entirely unchanged in the urine, indicating that it does not undergo significant metabolism or chemical transformation in the body . This stability is a desirable property for a contrast agent, as it reduces the risk of metabolite-related toxicity.
Physical and Chemical Properties Analysis
Iopentol's physical and chemical properties, such as being nonionic and water-soluble, contribute to its safety profile and diagnostic efficacy. It has a ratio of 3.0, which refers to the number of iodine atoms per molecule, and is available in different concentrations, such as 300 mg I/ml and 350 mg I/ml, to suit various imaging requirements . The pharmacokinetics of iopentol, including its almost exclusive renal excretion and lack of metabolism, are indicative of its favorable physical and chemical properties for use as a contrast medium .
Relevant Case Studies
Several clinical trials have demonstrated the safety and efficacy of iopentol in different patient populations and radiographic procedures. For instance, in pediatric urography, iopentol showed a significantly lower incidence of adverse events compared to diatrizoate and was well-suited for children aged 0–10 years . In vascular procedures, iopentol was well-tolerated with good diagnostic efficiency, and no severe contrast-induced reactions were encountered . A large-scale study in Germany involving 3,587 patients confirmed iopentol as a safe and efficient contrast medium for various examinations, including CT, phlebography, and digital subtraction angiography . In cerebral and aortic arch angiography, iopentol was comparable to iohexol regarding safety and efficacy . Additionally, iopentol was found to be well-suited for pediatric angiocardiography, with no significant difference in adverse events or efficacy compared to iopromide . A multi-center trial in France with 1,823 patients showed that iopentol 350 mg I/ml was well-tolerated and provided high-quality CT images .
科学的研究の応用
CT Studies in Pediatric Patients
A 2004 study compared Iopentol with Ioxaglate in pediatric intravenous CT contrast enhancement. Iopentol showed a lower rate of adverse events and was effective as a contrast medium in children's examinations, with excellent or sufficient quality of CT enhancement in most cases (Sayegh et al., 2004).
Pediatric Urography
In 2005, the safety and diagnostic efficacy of Iopentol were evaluated in pediatric urography, comparing it with Metrizoate. The study found no significant difference in diagnostic efficacy between the two, and Iopentol had significantly fewer adverse events (Nybonde et al., 2005).
Digital Subtraction Dacryocystography
A 2002 study reported the use of Iopentol in digital subtraction dacryocystography (DS-DCG) for patients allergic to iodinated contrast agents. The quality of DS-DCG images with Iopentol was comparable to those obtained with standard iodinated contrast medium (Priebe et al., 2002).
Use in Elderly Patients
A 2004 study evaluated Iopentol (Imagopaque 300) in elderly patients, focusing on its subjective compatibility and interaction with organ systems. The study found very low rates of complications and no severe reactions, indicating its safety in elderly populations (Rathsmann et al., 2004).
Red Blood Cell Deformability
Research in 2008 investigated the effect of Iopentol on red blood cell deformability. The study observed a transient decrease in red blood cell membrane deformability after intravenous injection of Iopentol, providing insights into its hemodynamic and hemorheological effects (Katsanos et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJANQVIJDFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869032 | |
| Record name | Iopentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iopentol | |
CAS RN |
89797-00-2 | |
| Record name | Iopentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopentol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iopentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopentol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

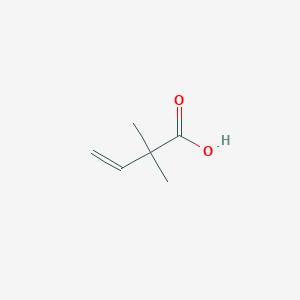
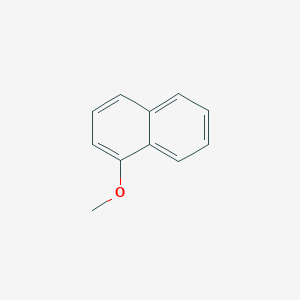
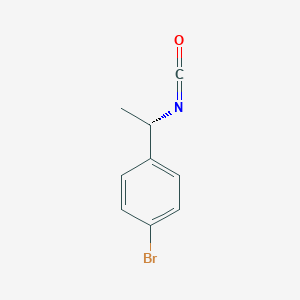
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
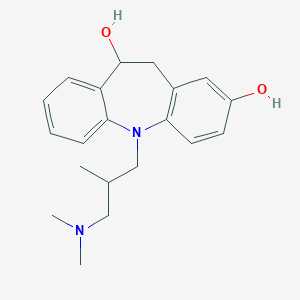


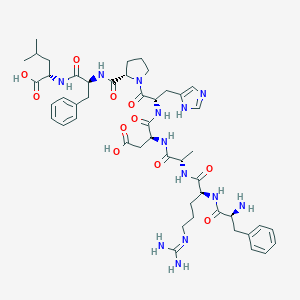
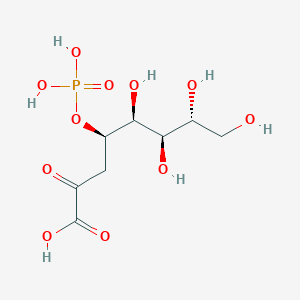

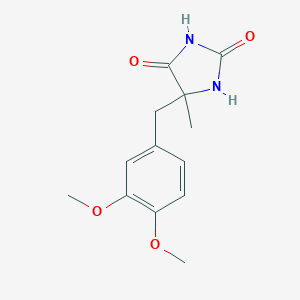

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
